tert-Butyl (4-mercaptobenzyl)carbamate
Description
tert-Butyl (4-mercaptobenzyl)carbamate is a carbamate-protected thiol derivative characterized by a benzyl group substituted with a mercapto (-SH) moiety at the para position and a tert-butyloxycarbonyl (Boc) protecting group. This compound is pivotal in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group ensures stability during reactions while the thiol enables conjugation or metal coordination .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl N-[(4-sulfanylphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-8-9-4-6-10(16)7-5-9/h4-7,16H,8H2,1-3H3,(H,13,14) |
InChI Key |
JMHJOLSSLHUXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-mercaptobenzyl)carbamate typically involves the reaction of 4-mercaptobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-mercaptobenzyl)carbamate can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate protecting group.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-mercaptobenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides and proteins .
Biology: In biological research, the compound is used to study the interactions of thiol groups with various biomolecules. It serves as a model compound to investigate the role of thiol groups in enzymatic reactions and protein folding .
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body. This compound can be used to protect active drug molecules during their delivery to the target site .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings that require specific functional groups for enhanced performance .
Mechanism of Action
The mechanism of action of tert-Butyl (4-mercaptobenzyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing the amine from participating in side reactions. The thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thiol-disulfide exchange reactions .
Comparison with Similar Compounds
The following analysis compares tert-Butyl (4-mercaptobenzyl)carbamate with structurally related carbamates, focusing on substituent effects, reactivity, and applications.
Substituent-Specific Comparisons
tert-Butyl (4-bromophenyl)carbamate (CAS: 131818-17-2)
- Structure : Bromine substituent at the para position.
- Molecular Formula: C₁₁H₁₄BrNO₂; MW: 272.14 g/mol .
- Key Properties :
- Bromine’s electron-withdrawing nature enhances stability but reduces nucleophilicity.
- Useful in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
- Applications : Intermediate in synthesizing bromine-containing pharmaceuticals.
- Safety : Requires handling precautions due to halogen toxicity .
tert-Butyl (4-methoxyphenyl)carbamate (3f)
- Structure : Methoxy (-OCH₃) group at the para position.
- Key Properties :
- Methoxy’s electron-donating effect increases solubility in polar solvents.
- Enhanced stability under acidic conditions compared to thiol analogs.
- Applications : Used in protecting amine groups during multi-step syntheses .
tert-Butyl (4-cyanophenyl)carbamate (3)
- Structure: Cyano (-CN) substituent at the para position.
- Key Properties: Strong electron-withdrawing cyano group reduces electron density, making the carbamate less reactive toward nucleophiles. High thermal stability due to conjugation with the aromatic ring.
- Applications : Precursor for nitrile-containing agrochemicals .
tert-ButylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate
- Structure : Hydroxyphenyl carbamoyl substituent.
- Key Properties: Dual carbamate and hydroxyl groups enable hydrogen bonding, improving crystallinity. Lower solubility in non-polar solvents compared to mercapto analogs.
- Applications: Potential use in metal-organic frameworks (MOFs) or supramolecular chemistry .
tert-Butyl methyl(4-((ethynyl)benzyl)carbamate
- Structure : Ethynyl (-C≡CH) substituent.
- Key Properties: Ethynyl group facilitates click chemistry (e.g., azide-alkyne cycloaddition). Synthesis: Achieved via Sonogashira coupling with Pd(Ph₃)₄ and CuI catalysis . Mass Spec Data: C₁₈H₂₇NO₂Si [M + Na]⁺: 340.09 (observed) .
- Applications : Building block for fluorescent probes or polymer materials.
Comparative Data Table
Reactivity Trends
- Thiol vs. Halogen: Mercapto derivatives exhibit higher nucleophilicity than brominated analogs, enabling thiol-ene reactions or gold nanoparticle functionalization. In contrast, brominated carbamates are preferred for cross-coupling .
- Electron Effects : Electron-withdrawing groups (e.g., -CN, -Br) stabilize carbamates but reduce reactivity, whereas electron-donating groups (e.g., -OCH₃) enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
